molecular formula C7H16ClNO B6275822 2-ethyloxan-3-amine hydrochloride, Mixture of diastereomers CAS No. 2763780-13-6

2-ethyloxan-3-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6275822
CAS No.: 2763780-13-6
M. Wt: 165.7
InChI Key:
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Description

2-ethyloxan-3-amine hydrochloride, Mixture of diastereomers (2-E-3-A HCl) is a chiral compound that has been studied for its potential applications in the synthesis of drugs and other compounds. It is a mixture of diastereomers, meaning that it contains two different forms of the same compound that are mirror images of each other. 2-E-3-A HCl has been studied for its ability to catalyze asymmetric reactions and its potential use in the synthesis of drugs and other compounds.

Scientific Research Applications

2-E-3-A HCl has been studied for its potential applications in the synthesis of drugs and other compounds. It has been used in the synthesis of a variety of compounds, including chiral amines, chiral alcohols, chiral esters, and chiral amides. In addition, it has been used in the synthesis of a variety of drugs, including anti-inflammatory drugs, anti-cancer drugs, and anti-viral drugs.

Mechanism of Action

2-E-3-A HCl acts as a catalyst in asymmetric reactions. It is believed to act by binding to the substrate and inducing a chiral environment, which causes the reaction to proceed in a stereoselective manner. This allows the synthesis of compounds with a high degree of stereoselectivity.
Biochemical and Physiological Effects
2-E-3-A HCl has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies.

Advantages and Limitations for Lab Experiments

2-E-3-A HCl has a number of advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a high degree of stereoselectivity. However, it is not as efficient as other catalysts and can be difficult to purify.

Future Directions

There are a number of potential future applications for 2-E-3-A HCl. It could be used in the synthesis of new drugs and other compounds, as well as in the synthesis of chiral amines, chiral alcohols, chiral esters, and chiral amides. In addition, it could be used in the synthesis of polymers and other materials. Finally, it could be used in the synthesis of new catalysts for asymmetric reactions.

Synthesis Methods

2-E-3-A HCl can be synthesized via a number of different methods. The most commonly used method is the reaction of 2-ethyloxan-3-amine with hydrochloric acid. This reaction yields a mixture of diastereomers, which can then be separated by chromatography. Other methods of synthesis include the reaction of 2-ethyloxan-3-amine with an acid chloride, the reaction of 2-ethyloxan-3-amine with an alcohol, and the reaction of 2-ethyloxan-3-amine with an aldehyde or ketone.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethyloxan-3-amine hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethyl acetoacetate", "Hydrazine hydrate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with hydrazine hydrate in ethanol to form 2-ethyloxazolidine.", "Step 2: The 2-ethyloxazolidine is then hydrolyzed with hydrochloric acid to form 2-ethyloxan-3-one.", "Step 3: Sodium hydroxide is added to the 2-ethyloxan-3-one to form the corresponding enolate.", "Step 4: The enolate is then reacted with hydrochloric acid to form a mixture of diastereomers of 2-ethyloxan-3-amine hydrochloride." ] }

2763780-13-6

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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